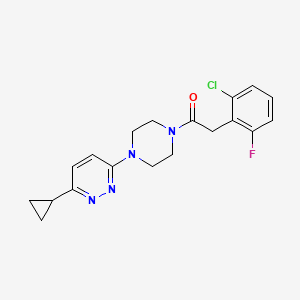

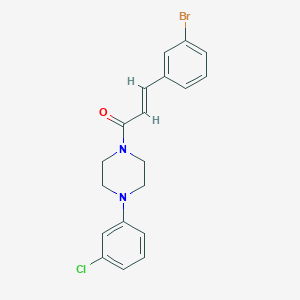

![molecular formula C16H16N4O4S2 B2603150 4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-67-9](/img/structure/B2603150.png)

4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as azolopyrimidines . Azolopyrimidines are known to have alkylating antineoplastic activity and cytotoxicity against various cell lines and efficacy against taxol-resistant cells . Drugs containing an azolo[1,5-a]pyrimidine core in their structure find use in the treatment of soft tissue sarcoma, mantle cell lymphoma, etc .

Synthesis Analysis

A method for the synthesis of novel 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones was developed . This might be similar to the synthesis of the requested compound.Chemical Reactions Analysis

The reactivity of the resulting 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones in classical electrophilic substitution reactions was studied . This might give some insight into the chemical reactivity of the requested compound.Scientific Research Applications

Synthesis and Pharmacological Applications

Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, has been reported. These compounds demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Agents : Research into dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has revealed their potential as anticancer agents. These studies highlight the synthesis of compounds such as 2-thioxopyrimidinone derivatives, which exhibited cytotoxic activity against various cancer cell lines, indicating their promise in cancer therapy (Abu‐Hashem & Aly, 2017).

Antimicrobial and Antifungal Effects : Synthesized 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives have shown to possess significant antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of these compounds in developing new antifungal treatments (Jafar et al., 2017).

Synthesis Techniques and Characterization

Microwave-Mediated Synthesis : Studies have shown that microwave irradiation facilitates the efficient synthesis of pyrimidine-linked heterocyclics, demonstrating potential in insecticidal and antibacterial applications. This innovative synthesis approach underscores the importance of exploring advanced techniques in drug development (Deohate & Palaspagar, 2020).

Novel Compound Synthesis and Evaluation

Pyrazolopyrimidines as Anticancer and Anti-5-Lipoxygenase Agents : The synthesis of novel pyrazolopyrimidines derivatives has been explored, showing promising results in cytotoxic and 5-lipoxygenase inhibition activities. These compounds' structure-activity relationship provides insights into designing more effective therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Mode of Action

Compounds with similar structures have been shown to interact excellently with receptors, suggesting that they may bind to their targets and induce changes that lead to their observed effects .

Biochemical Pathways

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect pathways related to this bacterium .

Result of Action

Similar compounds have been shown to have significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that they may have antimicrobial effects.

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-10-13(15(22)20-8-9-25-16(20)17-10)18-14(21)11-4-6-12(7-5-11)26(23,24)19(2)3/h4-9H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEUHVMAUIZFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

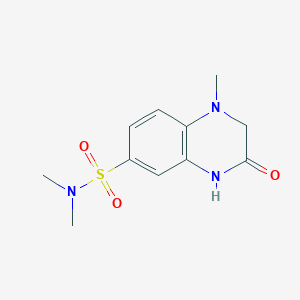

![3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603070.png)

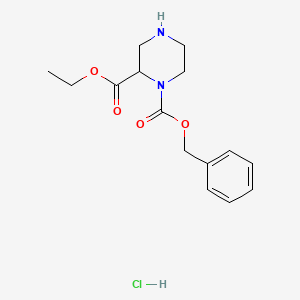

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)

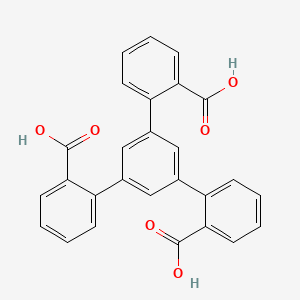

![1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2603077.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)

![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)

![3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2603088.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)